2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
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Overview
Description
2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is a spirocyclic compound that features a unique structural motif. Spiro compounds are characterized by their rigid, three-dimensional structures, which make them valuable in various fields, including drug discovery and materials science. The presence of both oxygen and nitrogen atoms in the spiro ring system adds to the compound’s versatility and potential for biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one typically involves the use of commercially available reagents. One common method starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst like Raney nickel are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It has potential as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Known for its selective inhibition of TYK2/JAK1 enzymes.
2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid: Another spirocyclic compound with potential biological activity.
Uniqueness
2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one stands out due to the presence of both oxygen and nitrogen in its spiro ring system, which enhances its versatility and potential for diverse applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and other scientific research fields.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one |
InChI |
InChI=1S/C11H20N2O2/c1-9(12)10(14)13-5-2-11(8-13)3-6-15-7-4-11/h9H,2-8,12H2,1H3 |
InChI Key |
ICNQNJFPZSDDKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(C1)CCOCC2)N |
Origin of Product |
United States |
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